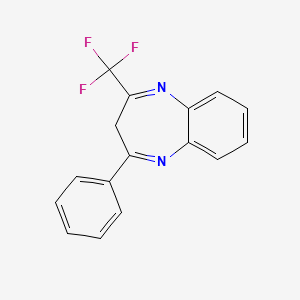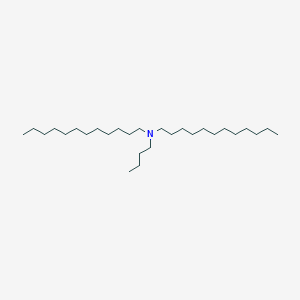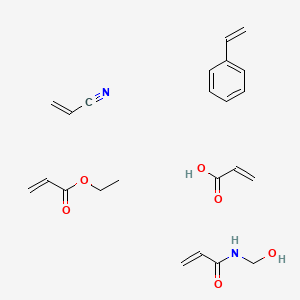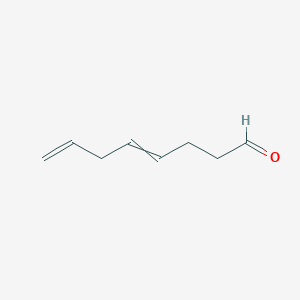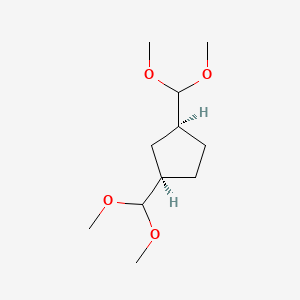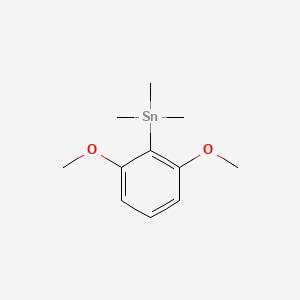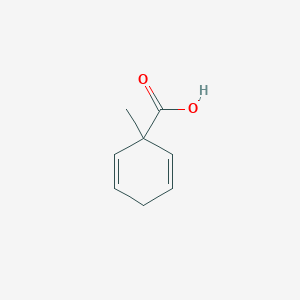
1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two chlorine atoms and a 3-methoxy-3-methylbut-1-yn-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of 3-methoxy-3-methylbut-1-yne with a dichlorocarbene source, such as chloroform in the presence of a strong base like potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.
化学反应分析
Types of Reactions
1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of hydroxyl or amino-substituted cyclopropanes.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of cyclopropane derivatives with hydrogen or alkyl groups.
科学研究应用
1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, facilitating nucleophilic attack by various biomolecules. This interaction can lead to the formation of covalent bonds with proteins, nucleic acids, or other cellular components, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
- 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
- 1,3-Dichloro-2-methyl-propene
Uniqueness
1,1-Dichloro-2-(3-methoxy-3-methylbut-1-yn-1-yl)cyclopropane is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
54158-73-5 |
|---|---|
分子式 |
C9H12Cl2O |
分子量 |
207.09 g/mol |
IUPAC 名称 |
1,1-dichloro-2-(3-methoxy-3-methylbut-1-ynyl)cyclopropane |
InChI |
InChI=1S/C9H12Cl2O/c1-8(2,12-3)5-4-7-6-9(7,10)11/h7H,6H2,1-3H3 |
InChI 键 |
ZRCWTOLRIOEVPB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1CC1(Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
